N-L-Tartaryl Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of hyperglycemia in patients with type 2 diabetes mellitus. Linagliptin, developed by Boehringer Ingelheim, is notable for its unique pharmacokinetic profile, including minimal renal excretion and a high degree of protein binding. The compound is classified as a small molecule and has been approved for clinical use since May 2, 2011 .
Linagliptin is synthesized from various chemical precursors, which include xanthine derivatives and piperidine-based compounds. The compound is classified under the category of antidiabetic agents due to its mechanism of action that enhances insulin secretion in response to meals while suppressing glucagon release .
The industrial preparation of N-L-Tartaryl Linagliptin involves several steps that ensure high purity and yield. The method typically includes:
N-L-Tartaryl Linagliptin has a complex molecular structure characterized by the following:
The chemical behavior of N-L-Tartaryl Linagliptin includes its interactions with DPP-4 enzymes, where it acts as a reversible inhibitor. The primary reaction involves the binding of Linagliptin to the active site of DPP-4, preventing the enzyme from degrading incretin hormones like GLP-1 and GIP. This inhibition leads to increased insulin secretion and decreased glucagon levels, which are critical for glucose homeostasis in diabetic patients .
The mechanism of action for N-L-Tartaryl Linagliptin involves:
N-L-Tartaryl Linagliptin exhibits several notable physical and chemical properties:
These properties are critical for formulation into pharmaceutical products such as tablets.
N-L-Tartaryl Linagliptin is primarily used in scientific research related to diabetes management. Its applications include:
N-L-Tartaryl Linagliptin (C₂₉H₃₂N₈O₇; MW 604.63 g/mol) is a critical derivative of the antidiabetic drug linagliptin, primarily serving as a reference standard for impurity profiling and analytical validation. Its synthesis leverages the core structure of linagliptin—a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor—modified via tartaric acid conjugation. The primary route involves the condensation of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (11) with (R)-2-(piperidin-3-yl)isoindoline-1,3-dione D-(−)-tartaric acid (12), yielding a protected intermediate. Subsequent aminolysis with ethanolamine releases the free amine, which is then coupled with L-tartaric acid under controlled conditions to form N-L-Tartaryl Linagliptin [9]. Key reagents include:
Table 1: Key Intermediates in N-L-Tartaryl Linagliptin Synthesis
Intermediate | Chemical Name | Role in Synthesis |
---|---|---|
10 | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Core xanthine scaffold |
11 | 8-Bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)purine-2,6-dione | Quinazoline-coupled intermediate |
12 | (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione D-(−)-tartaric acid | Chiral amine source |
13 | (R)-7-(But-2-yn-1-yl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Precursor to linagliptin |
The formation of intermediate 13 involves a nucleophilic substitution where the bromine atom of 11 is displaced by the piperidine nitrogen of 12. This reaction is catalyzed by organic bases like diisopropylethylamine (DIPEA) in aprotic solvents (e.g., dimethylformamide or acetonitrile), operating at 60–80°C for 12–24 hours. The use of DIPEA is critical for neutralizing hydrogen bromide generated during condensation, preventing side reactions [4] [9].
Deprotection of the phthalimide group in 13 is achieved via aminolysis with 10 equivalents of ethanolamine in tetrahydrofuran (THF)/water mixtures. This step is particularly prone to impurities if reaction conditions are suboptimal:
Quinazoline Oxide Cyclization
An alternative to the classical route involves synthesizing the quinazoline moiety via cyclization of 1-(2-aminophenyl)ethanone (7) with 2-chloroacetonitrile (8) under HCl catalysis. This method generates 2-(chloromethyl)-4-methylquinazoline (9) in 74–85% yield, which is then coupled to the xanthine core. While efficient, this route risks Impurity 6 (0.16%) due to residual 10 in intermediate 11 [4] [9] [10].
Redox-Neutral Approaches
Recent patents describe a halogen-free pathway using iodine/urea as an oxidative system to directly cyclize 2-aminoacetophenone derivatives into quinazoline oxides. This method eliminates bromination steps, reducing genotoxic impurity risks. Yields reach 80–85% with higher atom economy [10].
Table 2: Comparison of Synthetic Routes for Linagliptin Intermediates
Route | Key Steps | Yield | Key Advantage | Enantiomeric Purity | |
---|---|---|---|---|---|
Classical (Bromination) | Bromination → Condensation with 9 → Aminolysis | 76–83% (for 11) | Well-established | 98.5–99.2% | |
Quinazoline Oxide | I₂/Urea cyclization → Coupling | 80–85% | Avoids brominated reagents | >99.0% | |
Reductive Amination | Boc-piperidine deprotection → Direct reductive amination | 90–94% | Fewer steps | 99.3–99.7% | [7] [10] |
Five critical process impurities (0.15–0.50%) are documented during linagliptin synthesis, three of which propagate into N-L-Tartaryl Linagliptin:
Table 3: Characterized Impurities in Linagliptin Synthesis
Impurity | Molecular Weight | Source | Control Strategy |
---|---|---|---|
Impurity 2 | 663 | Incomplete deprotection of 13 | Solvent switch to CH₂Cl₂ |
Impurity 3 | 620 | Hydrolysis of phthalimide | Phase-transfer catalysts |
Impurity 4 | 686 | Linagliptin + 13 | Purge via crystallization |
Impurity 5 | 505 | Ethanolamine + 11 | Intermediate 11 purification |
Impurity 6 | 389 | Residual 10 in 11 | Oxidation with I₂/urea |
Mitigation involves step-specific optimizations:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7